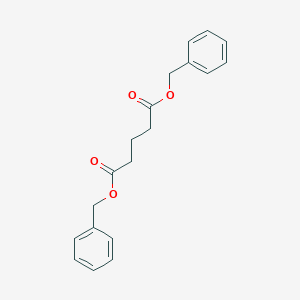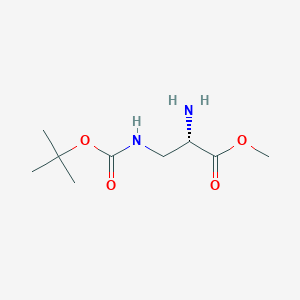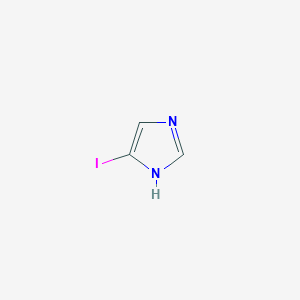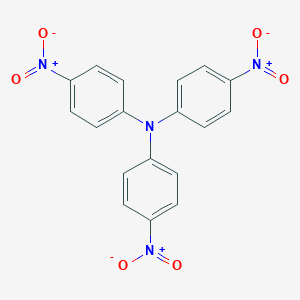
1,5-DIBENZIL GLUTARATO
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves direct reactions or multi-step synthetic pathways. For instance, the straightforward synthesis of pentabenzyltantalum through the reaction between tantalum pentachloride and benzylmagnesium chloride indicates a method for preparing benzylated metal complexes, which could be analogous to methods used for synthesizing dibenzyl pentanedioate-related compounds (Groysman et al., 2003).
Molecular Structure Analysis
The determination of molecular structure often involves sophisticated techniques like X-ray diffraction analysis. For example, the structure of dibenzyltin(IV) complexes was elucidated through X-ray single crystal diffraction analysis, revealing six-coordinated distorted octahedron and five-coordinated distorted trigonal bipyramid configurations (Yin et al., 2010). These insights highlight the complexity and diversity of molecular structures in benzylated compounds.
Chemical Reactions and Properties
Chemical reactions involving compounds similar to "Dibenzyl Pentanedioate" often showcase their reactivity and potential application in forming complex structures. For example, the microwave-assisted synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole through diazotization and coupling with 2,4-pentanedione demonstrates the versatility of benzylated compounds in synthesizing ligands for metal complexes with potential anticancer activities (Jha et al., 2010).
Aplicaciones Científicas De Investigación
1. Producción de Glutarato en Fábricas Celulares Microbianas El glutarato es un precursor monomérico para polímeros bio-basados. El compuesto 1,5-DIBENZIL GLUTARATO se ha utilizado en investigaciones para mejorar la producción de glutarato en hospedadores microbianos como Corynebacterium glutamicum . La investigación involucró el uso de la evolución adaptativa de laboratorio para mejorar una cepa de C. glutamicum diseñada para la producción de glutarato .
Potencial Antifúngico en Polímeros de Coordinación
This compound se ha utilizado en la creación de polímeros de coordinación de cobalto (II), que han mostrado propiedades antifúngicas potenciales . Estos polímeros se probaron contra dos patógenos fúngicos modelo, Candida albicans y Aspergillus niger, y mostraron una inactivación significativa de las células de C. albicans .
3. Ingeniería de la Vía Cad en Escherichia coli Se ha realizado investigación para diseñar la vía Cad en Escherichia coli para producir glutarato a partir de L-lisina . La cepa modificada Glu-02 produjo 77.62 g/L de glutarato a partir de 100 g/L de L-lisina en 42 horas, con un rendimiento y una productividad de 0.78 g/g de L-lisina y 1.85 g/L/h, respectivamente .
Desarrollo de Plásticos Bio-basados
La demanda de plásticos bio-basados está aumentando en todo el mundo. El glutarato, que se puede producir a partir de this compound, es un precursor monomérico para estos polímeros bio-basados . Mejorar la producción de glutarato en hospedadores microbianos puede ayudar a satisfacer la demanda del mercado de plásticos bio-basados .
Extracción Reactiva de Glutarato
La extracción reactiva de glutarato directamente del caldo de fermentación se ha optimizado, lo que ha llevado a rendimientos del 58% y 99% en el paso de extracción reactiva y re-extracción reactiva, respectivamente . Este proceso involucra el uso de this compound.
Generación de Especies Reactivas
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that the compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
1,5-Dibenzyl Glutarate is related to glutarate, a carbon-5 dicarboxylic acid . Glutarate is part of several biochemical pathways, including the tricarboxylic acid (TCA) cycle . In the TCA cycle, it participates in various biological processes such as anti-oxidative defense, energy production, signaling modules, and genetic modification .
Pharmacokinetics
It’s soluble in chloroform , which could influence its absorption and distribution in the body.
Result of Action
It’s known that the compound is used for proteomics research , suggesting it may have effects at the protein level.
Action Environment
1,5-Dibenzyl Glutarate is recommended for storage at -20°C for long-term use . This suggests that temperature could be a significant environmental factor influencing the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
dibenzyl pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(21)23-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZHJBTWPOYHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407565 | |
| Record name | Dibenzyl Pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56977-08-3 | |
| Record name | Dibenzyl Pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















